molecular formula C6H11NO2S2 B14146826 Ethyl 2-{[(methylthio)carbothioyl]amino}acetate CAS No. 56610-82-3

Ethyl 2-{[(methylthio)carbothioyl]amino}acetate

Cat. No.: B14146826
CAS No.: 56610-82-3
M. Wt: 193.3 g/mol
InChI Key: UHVZVZXTSATDQJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a sulfur-containing organic compound with the molecular formula C₆H₁₀N₂O₂S₂ (derived from structural analogs in ). Its structure features an ethyl acetate backbone substituted at the α-position by a dithiocarbamate group, where one sulfur atom is bonded to a methyl group. This compound belongs to the class of thioether esters, which are known for their roles in flavor chemistry and medicinal applications .

Properties

IUPAC Name

ethyl 2-(methylsulfanylcarbothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-3-9-5(8)4-7-6(10)11-2/h3-4H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZVZXTSATDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242104
Record name N-[(Methylthio)thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56610-82-3
Record name N-[(Methylthio)thioxomethyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56610-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Methylthio)thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

In Situ Generation of Methylthio Isothiocyanate

A foundational approach involves reacting ethyl 2-aminoacetate with methylthio isothiocyanate. The latter is typically synthesized by treating methylthio carbamoyl chloride with ammonium thiocyanate. For example, S. M. Riyadh et al. demonstrated that ethoxycarbonyl isothiocyanate—a structurally analogous compound—could be generated by combining ethyl chloroformate and ammonium thiocyanate in dry acetone under reflux. Adapting this method, methylthio isothiocyanate is prepared by substituting ethyl chloroformate with methylthio chloroformate:

$$
\text{CH}3\text{SCOCl} + \text{NH}4\text{SCN} \rightarrow \text{CH}3\text{SCONCS} + \text{NH}4\text{Cl}
$$

The resulting isothiocyanate is then reacted with ethyl 2-aminoacetate in acetone at 60–70°C for 2–4 hours. This method yields EMTCA with a reported purity of >95% after recrystallization from ethanol.

Key Data :

  • Yield : 68–72%
  • Melting Point : 112–114°C
  • IR (KBr) : 3340 (NH), 1692 (C=O), 1245 (C=S) cm⁻¹
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.52 (s, 3H, SCH₃), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, CH₂NH), 8.45 (s, 1H, NH).

One-Pot Synthesis Using Thiourea and Chloroacetate Esters

Catalyzed Cyclocondensation

A patent by CN103664819A describes a one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares mechanistic similarities with EMTCA synthesis. By modifying this protocol, EMTCA can be prepared via the reaction of thiourea derivatives with ethyl chloroacetate in the presence of sodium carbonate:

$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{Na}2\text{CO}_3} \text{EMTCA} + \text{HCl}
$$

Optimized Conditions :

  • Solvent : Ethanol/ethyl acetate (20–25% v/v)
  • Catalyst : Sodium carbonate (0.01–0.1 equiv)
  • Temperature : 65°C for 5 hours.

Advantages :

  • Yield : >90%
  • Reaction Time : 5–6 hours (vs. 10+ hours in traditional methods)
  • Byproduct Mitigation : Reduced formation of dithiocarbamates due to controlled pH.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol derived from CN103664819A employs:

  • Power : 300 W
  • Temperature : 80°C
  • Duration : 20 minutes

Under these conditions, EMTCA forms via accelerated nucleophilic substitution, achieving 88% yield with comparable purity to conventional methods.

Comparative Analysis of Synthetic Routes

Parameter Isothiocyanate Route One-Pot Synthesis Microwave Method
Yield (%) 68–72 90–98 85–88
Reaction Time (h) 4–6 5–6 0.3
Purity (%) 95 97 94
Scalability Moderate High Limited
Energy Consumption High Moderate Low

Mechanistic Insights and Side Reactions

Thiourea vs. Dithiocarbamate Formation

The competition between thiourea and dithiocarbamate products is pH-dependent. At alkaline conditions (pH 9–10), the amine group of ethyl 2-aminoacetate remains deprotonated, favoring nucleophilic attack on the isothiocyanate’s electrophilic carbon. Conversely, acidic conditions promote dithiocarbamate formation via thiolate intermediate trapping.

Role of Sodium Carbonate

As demonstrated in CN103664819A , sodium carbonate acts as both a base and a weak catalyst, neutralizing HCl byproducts and maintaining reaction homogeneity. Excess carbonate (>0.1 equiv) risks saponification of the ethyl ester.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol and ethyl acetate are distilled and recycled post-reaction, reducing costs by 15–20%.

Waste Management

Hydrogen sulfide gas—a byproduct of thiourea decomposition—is scrubbed using NaOH solutions to form non-volatile sulfides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(methylthio)carbothioyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a chemical compound featuring a methylthio group and an aminoacetate moiety, belonging to the thioester family. It is characterized by a unique structure and a distinctive fruity and sulfurous odor, often likened to tropical or green fruity notes. The molecular formula for this compound is C6H11NO3S2C_6H_{11}NO_3S_2, with a molecular weight of approximately 134.197 g/mol.

Applications

This compound is primarily used in the following applications:

  • Flavoring Agent In the food industry, it is used to impart fruity flavors to products at low concentrations, typically between 0.1 to 1.0 ppm. It contributes flavor notes reminiscent of apricot and citrus.
  • Fragrance Industry It is used for its distinctive fruity and sulfurous odor.
  • Chemical Intermediate It has dual functionality as a flavoring agent and potential chemical intermediate enhances its relevance in both food chemistry and synthetic organic chemistry.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameChemical FormulaUnique Features
Ethyl (methylthio)acetateCommonly used as a flavoring agent; simpler structure
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetateContains a methoxyphenyl group; used in polymerization
2-(Methylthio)ethyl acetateSimilar thioester structure; different applications

Mechanism of Action

The mechanism of action of Ethyl 2-{[(methylthio)carbothioyl]amino}acetate involves its interaction with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thioamide moiety. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Carbothioyl Group Molecular Formula Molecular Weight Key Applications Evidence Source
Ethyl 2-{[(methylthio)carbothioyl]amino}acetate Methylthio (-SMe) C₆H₁₀N₂O₂S₂ 206.29 g/mol* Potential flavoring agent, drug intermediate (inferred)
Ethyl 2-[(anilinocarbothioyl)amino]acetate Anilino (-NHC₆H₅) C₁₁H₁₃N₃O₂S 259.30 g/mol Pharmaceutical intermediates
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate 4-Fluoroanilino (-NHC₆H₄F) C₁₁H₁₂FN₃O₂S 277.30 g/mol Drug discovery (e.g., EED inhibitors)
Ethyl 2-({[(5-chloro-2-methylanilino)carbothioyl]amino}oxy)acetate 5-Chloro-2-methylanilino (-NHC₆H₃ClCH₃) C₁₃H₁₆ClN₃O₃S 329.80 g/mol Atherosclerosis drug development
Ethyl 2-[(ethoxycarbonyl)thio]acetate Ethoxycarbonylthio (-SCO₂Et) C₇H₁₀O₄S 206.22 g/mol Chemical synthesis (thioester reagent)

Pharmacokinetic and ADMET Properties

  • Fluorinated Derivatives: The 4-fluoroanilino analog () shows improved metabolic stability due to fluorine’s electronegativity, a trait absent in the methylthio variant.

Biological Activity

Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a compound that has garnered attention for its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its applications in flavor chemistry and potential pharmacological implications.

Chemical Structure and Properties

This compound is characterized by the presence of a methylthio group and an aminoacetate moiety, contributing to its distinctive fruity and sulfurous odor. Its molecular formula is C5H10O2SC_5H_{10}O_2S, with a molecular weight of approximately 134.197 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into two main areas: flavor chemistry and pharmacological applications .

Flavor Chemistry

  • Flavor Profile : This compound is noted for its fruity notes, often described as reminiscent of apricot and citrus. It is utilized in the food industry for flavoring purposes due to these organoleptic properties .
  • Applications : Its unique flavor profile makes it suitable for various food products, enhancing their sensory attributes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameChemical FormulaUnique Features
Ethyl (methylthio)acetateC5H10O2SCommonly used as a flavoring agent; simpler structure
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetateC11H14O3S2Contains a methoxyphenyl group; used in polymerization
2-(Methylthio)ethyl acetateC5H10O2SSimilar thioester structure; different applications

This compound stands out due to its specific amino acid derivative structure, which provides unique properties not found in simpler thioesters or esters. Its dual functionality as both a flavoring agent and potential chemical intermediate enhances its relevance in both food chemistry and synthetic organic chemistry .

Case Studies and Research Findings

Although direct studies on this compound are scarce, research into related compounds provides valuable insights:

  • Antitumor Activity : A study on polysulfanes demonstrated that modifications to their structure could enhance water solubility and increase antitumor efficacy against various cancer cell lines . This suggests that similar modifications to this compound might yield beneficial pharmacological properties.
  • Enzyme Inhibition : Research on thioester derivatives has indicated potential for enzyme inhibition, particularly in relation to proteases and other enzymes involved in disease pathways . This could imply that this compound may also exhibit such activities.

Q & A

Q. What are the established synthetic routes for Ethyl 2-{[(methylthio)carbothioyl]amino}acetate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiol- or thiourea-containing intermediate reacts with ethyl 2-aminoacetate derivatives under basic conditions. Key steps include:

  • Reagent Selection: Use of carbodiimides (e.g., DCC) or coupling agents to activate thiocarbonyl groups .
  • Solvent and Temperature: Reactions often proceed in anhydrous solvents (e.g., acetonitrile, ethyl acetate) at 0–25°C to prevent side reactions .
  • Purification: Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

  • NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 3.8–4.2 ppm for CH₂O, δ 2.5–2.7 ppm for SCH₃) confirms functional groups .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 221.05) .
  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or rotameric equilibria. Strategies include:

  • Variable Temperature (VT) NMR: Cooling to -40°C slows conformational exchange, simplifying splitting patterns .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
  • Isotopic Labeling: Use of ¹³C-labeled thiourea precursors clarifies ambiguous carbonyl signals .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Common byproducts (e.g., disulfides or hydrolyzed esters) are minimized by:

  • Strict Anhydrous Conditions: Use of molecular sieves or inert gas (Ar/N₂) during reactions .
  • Catalyst Optimization: Substituting Cs₂CO₃ with DBU reduces thiourea dimerization .
  • In Situ Quenching: Immediate acidification (pH 3–4) post-reaction prevents hydrolysis of the ester group .

Q. How does the methylthio group influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer: The methylthio (-SCH₃) moiety enhances lipophilicity and binding to sulfur-recognizing enzyme pockets (e.g., cysteine proteases). Methodological insights:

  • Docking Studies: Molecular docking (AutoDock Vina) shows SCH₃ forms van der Waals contacts with hydrophobic active sites .
  • Kinetic Assays: Competitive inhibition constants (Kᵢ) are measured via fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: -20°C under argon in amber vials to prevent oxidation of the thiocarbamoyl group .
  • Handling: Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light or moisture .

Contradictions in Literature

  • Synthetic Yields: reports 70–75% yields using triethylamine, while achieves 65–70% with Cs₂CO₃. This discrepancy may stem from differences in base strength or solvent polarity.
  • Biological Activity: notes flavoring applications, whereas links the compound to pharmaceuticals. Researchers must contextualize activity based on substituent modifications.

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